N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide

Catalog No.
S3604326
CAS No.
954269-93-3
M.F
C15H15FN2O
M. Wt
258.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide

CAS Number

954269-93-3

Product Name

N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide

IUPAC Name

N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide

Molecular Formula

C15H15FN2O

Molecular Weight

258.29 g/mol

InChI

InChI=1S/C15H15FN2O/c1-10(17)11-4-8-14(9-5-11)18-15(19)12-2-6-13(16)7-3-12/h2-10H,17H2,1H3,(H,18,19)

InChI Key

ARVMPEBHNLZTOL-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F)N

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F)N

N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide is a chemical compound characterized by its unique structure, which includes a fluorobenzamide moiety and an aminoethyl substituent. Its molecular formula is C₁₅H₁₅FN₂O, with a molecular weight of approximately 258.29 g/mol. The compound features a 4-fluorobenzene ring attached to an amide functional group, which is further substituted with a 1-aminoethyl group at the para position. This specific arrangement enhances its potential reactivity and biological interactions, making it of interest in various fields such as medicinal chemistry and pharmacology .

  • Oxidation: The aminoethyl group can be oxidized to form imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can be reduced to yield secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The fluorine atom on the benzene ring can be substituted with various nucleophiles under appropriate conditions, allowing for the formation of diverse derivatives.

The synthesis of N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide typically involves the following steps:

  • Formation of 4-Fluorobenzoyl Chloride: 4-Fluorobenzoic acid is treated with thionyl chloride to yield 4-fluorobenzoyl chloride.
  • Amidation Reaction: The resulting acyl chloride is reacted with ethylenediamine (or an equivalent amine) to form N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide.
  • Isolation and Purification: The product can be isolated through crystallization or chromatography techniques to obtain the pure compound .

N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific biological pathways.
  • Biochemical Research: In studies involving enzyme inhibition or receptor binding assays due to its ability to interact with biological macromolecules.
  • Material Science: As a precursor for synthesizing novel materials or polymers through its reactive functional groups .

Studies on the interactions of N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide with various biomolecules are crucial for understanding its biological implications. Preliminary investigations suggest that the compound may exhibit affinity towards certain receptors or enzymes involved in metabolic pathways. Further research using techniques such as surface plasmon resonance or fluorescence spectroscopy could provide insights into binding kinetics and affinities, enhancing our understanding of its therapeutic potential .

Several compounds share structural similarities with N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide, including:

Compound NameStructural FeaturesUnique Aspects
N-(2-aminoethyl)benzamide hydrochlorideLacks fluorine atomDifferent reactivity and biological activity
4-fluorobenzamideLacks aminoethyl groupAffects solubility and interaction with biomolecules
N-(2-aminoethyl)-4-chlorobenzamide hydrochlorideContains chlorine instead of fluorineDifferent chemical properties due to halogen nature

N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide stands out due to the combination of both an aminoethyl group and a fluorine atom, which imparts unique chemical reactivity and biological activity compared to these similar compounds . This distinctiveness makes it a valuable candidate for further research in drug development and biochemical applications.

XLogP3

2.1

Dates

Last modified: 08-20-2023

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